1-Myristoyl-sn-glycero-3-phosphocholine

Description

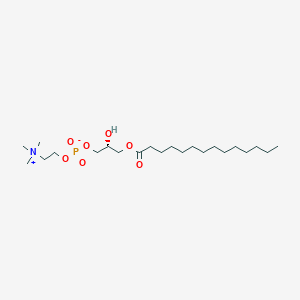

Structure

2D Structure

Properties

IUPAC Name |

[(2R)-2-hydroxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-22(25)28-19-21(24)20-30-31(26,27)29-18-17-23(2,3)4/h21,24H,5-20H2,1-4H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUOFDJKYGDUJI-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942748 | |

| Record name | 2-Hydroxy-3-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(14:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20559-16-4 | |

| Record name | 1-Myristoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20559-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Myristoyl-sn-glycero-3-phosphocholine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T5V973UQY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LysoPC(14:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Myristoyl-sn-glycero-3-phosphocholine

Authored by: [Your Name/Organization]

Publication Date: December 25, 2025

Version: 1.0

Abstract

1-Myristoyl-sn-glycero-3-phosphocholine, a prominent member of the lysophosphatidylcholine (LPC) family, is a bioactive lipid mediator integral to a myriad of cellular processes. This document provides a comprehensive technical overview of its physicochemical properties, biological functions, and its burgeoning role in biomedical research and drug development. We delve into its intricate involvement in cellular signaling pathways, its impact on membrane dynamics, and present detailed experimental protocols for its study. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this multifaceted molecule.

Introduction

This compound, also known as LysoPC(14:0) or myristoyl-lysophosphatidylcholine, is a lysophospholipid characterized by a myristic acid chain at the sn-1 position of the glycerol backbone. As an intermediate in the metabolism of phosphatidylcholine, it is not merely a structural component of cell membranes but also a potent signaling molecule.[1] Its amphipathic nature allows it to influence membrane fluidity and curvature, thereby modulating the function of membrane-bound proteins.[2] Emerging evidence has implicated LPC(14:0) in a diverse range of physiological and pathological processes, including inflammation, immune responses, and cellular proliferation, making it a molecule of significant interest in contemporary research.[1][3]

Physicochemical Properties

This compound is a white, crystalline solid at room temperature. Its unique structure, possessing a single acyl chain, imparts detergent-like properties that influence its behavior in aqueous solutions and its interaction with lipid bilayers.

| Property | Value | Reference |

| Synonyms | 14:0 Lyso-PC, LMPC, Myristoyl-lysophosphatidylcholine | [4] |

| Molecular Formula | C₂₂H₄₆NO₇P | [5] |

| Molecular Weight | 467.6 g/mol | [5] |

| Appearance | White crystalline solid | [4] |

| Solubility | Soluble in PBS (pH 7.2) at 2 mg/mL | [4] |

| Critical Micelle Concentration (CMC) | Below 40-50 µM | [5] |

Biological Roles and Signaling Pathways

This compound exerts its biological effects through various mechanisms, including direct interaction with cell surface receptors and modulation of intracellular signaling cascades.

Anti-inflammatory and Cytoprotective Effects

LPC(14:0) has demonstrated significant anti-inflammatory and protective roles in various disease models. It has been shown to alleviate lipopolysaccharide (LPS)-induced acute lung injury by protecting the alveolar epithelial barrier.[6] This protective effect is mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a key regulator of the antioxidant response.[6]

Furthermore, LPC(14:0) can inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by producing pro-inflammatory cytokines.[3][7] By suppressing NLRP3 inflammasome activation, LPC(14:0) reduces the secretion of inflammatory mediators such as IL-1β, IL-6, and TNF-α.[3][7]

G-Protein Coupled Receptor (GPCR) Signaling

LPC(14:0) can act as a signaling molecule by binding to and activating specific G-protein coupled receptors (GPCRs). Receptors such as G2A (GPR132) and GPR4 have been identified as targets for lysophosphatidylcholines, including LPC(14:0).[4][6] Activation of these receptors can trigger downstream signaling cascades, influencing a variety of cellular functions such as immune cell activation and migration.[4][6] The interaction of LPCs with their receptors can be complex, with some studies suggesting direct binding while others propose an indirect activation mechanism.[5]

Modulation of Membrane Properties and Enzyme Activity

The insertion of LPC(14:0) into cellular membranes can alter their biophysical properties. Its cone-like shape, a consequence of having a single acyl chain, can induce positive curvature in the membrane, which can influence processes like membrane fusion and fission.[2] This alteration in membrane fluidity and structure can, in turn, affect the activity of membrane-associated enzymes and ion channels.[2] For instance, LPCs have been shown to modulate the activity of protein kinase C (PKC), with low concentrations causing activation and higher concentrations leading to inhibition.[1]

Quantitative Data

The biological activity of this compound has been quantified in various experimental systems. A notable example is its inhibitory effect on membrane fusion.

| Assay | Target/System | Value | Reference |

| Inhibition of Fusion | Yeast Vacuole Fusion | IC₅₀ ≈ 30 µM | [8] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Preparation of Liposomes

Liposomes are frequently used as model membrane systems to study the effects of LPC(14:0). The thin-film hydration method is a common technique for their preparation.[11][12]

Materials:

-

This compound

-

Other lipids (e.g., phosphatidylcholine, cholesterol) as required

-

Chloroform or a chloroform/methanol mixture

-

Round-bottom flask

-

Rotary evaporator

-

Hydration buffer (e.g., PBS, Tris-HCl)

-

Water bath sonicator or extruder

Procedure:

-

Dissolve the desired lipids, including this compound, in chloroform or a chloroform/methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.

-

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipids.

-

To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicle suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

Cell Viability Assay (CCK-8)

To assess the cytotoxic effects of LPC(14:0), a Cell Counting Kit-8 (CCK-8) assay can be performed.[13]

Materials:

-

Target cell line (e.g., RAW 264.7 macrophages)

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution

-

CCK-8 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Remove the culture medium from the wells and replace it with the medium containing different concentrations of LPC(14:0). Include a vehicle control (medium with the same concentration of the solvent used for the LPC(14:0) stock).

-

Incubate the cells for the desired period (e.g., 24 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis for Protein Expression

Western blotting is used to detect changes in the expression levels of specific proteins in response to LPC(14:0) treatment.[7]

Materials:

-

Target cells or tissues

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NLRP3)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as required.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various research and development areas.

-

Drug Delivery: As a component of liposomes, it can be used to modulate the stability, fluidity, and drug release characteristics of these nanocarriers.[6]

-

Model Membranes: It is widely used in the creation of artificial membranes to study lipid-protein interactions and the biophysical properties of cell membranes.[14]

-

Therapeutic Target: Its involvement in inflammatory and metabolic diseases suggests that targeting its signaling pathways could be a viable therapeutic strategy.[3]

-

Cosmetics and Skincare: Its emulsifying and hydrating properties are utilized in cosmetic formulations.[6]

Conclusion

This compound is a pleiotropic lipid mediator with profound effects on cellular function. Its roles in modulating inflammation, oxidative stress, and cell signaling are increasingly being recognized. A thorough understanding of its physicochemical properties and biological activities, facilitated by the experimental protocols outlined in this guide, is crucial for harnessing its potential in both basic research and the development of novel therapeutic interventions. Further investigation into its complex signaling networks will undoubtedly unveil new avenues for treating a wide range of diseases.

References

- 1. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Myristoyl lysophosphatidylcholine is a biomarker and potential therapeutic target for community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. molbiolcell.org [molbiolcell.org]

- 5. Lysophosphatidylcholine Activates Adipocyte Glucose Uptake and Lowers Blood Glucose Levels in Murine Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 10. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Myristoyl lysophosphatidylcholine is a biomarker and potential therapeutic target for community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buy 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine | 69525-80-0 [smolecule.com]

An In-depth Technical Guide to 1-Myristoyl-sn-glycero-3-phosphocholine: Properties, Protocols, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-sn-glycero-3-phosphocholine, also known as Lyso-PC(14:0) or LPC(14:0), is a lysophospholipid that plays a significant role in a variety of biological processes. As a key component of cell membranes and a bioactive lipid mediator, it is implicated in cellular signaling, inflammation, and the formulation of drug delivery systems.[1] This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its analysis and application, and a visual representation of its involvement in critical signaling pathways.

Core Properties of this compound

The physicochemical properties of this compound are fundamental to its biological function and applications in research and development. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C22H46NO7P | [1][2] |

| Molecular Weight | 467.58 g/mol | [1][2] |

| Monoisotopic Mass | 467.30118980 Da | [2] |

| Physical State | White powder/solid | [1][2][3] |

| Melting Point | >142°C (decomposes) | [3] |

| Solubility | Ethanol: 50 mg/mL (with sonication)PBS (pH 7.2): 2 mg/mLPractically insoluble in water | [4][5][6] |

| Critical Micelle Concentration (CMC) | 0.043 - 0.090 mM | [7] |

| Collision Cross Section (CCS) [M+H]+ | 221.9 Ų (Drift Tube, N2) | [2] |

| Collision Cross Section (CCS) [M+Na]+ | 225.1 Ų (Drift Tube, N2) | [2] |

Key Signaling Pathways Involving this compound

This compound is an active signaling molecule that modulates inflammatory responses through various pathways. Two key pathways are the Nrf2/HO-1 antioxidant response and the NLRP3 inflammasome activation.

Nrf2/HO-1 Signaling Pathway

LPC(14:0) has been shown to activate the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress.[8] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9][10] Upon stimulation by LPC(14:0), Nrf2 is believed to dissociate from Keap1 and translocate to the nucleus.[8][11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[11] HO-1, in turn, helps to mitigate oxidative damage.[11]

NLRP3 Inflammasome Pathway

Lysophosphatidylcholines, including LPC(14:0), can induce the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multiprotein complex that plays a critical role in the innate immune response.[2][3][12] The activation of the NLRP3 inflammasome is a key step in the processing and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[12] LPC-induced activation of the NLRP3 inflammasome has been linked to potassium efflux and lysosomal damage in monocytes.[2][3] This process involves the assembly of the NLRP3 protein with an adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This assembly leads to the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form.[6]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This protocol describes the determination of the CMC of this compound using a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), which exhibits a significant increase in fluorescence upon incorporation into the hydrophobic core of micelles.[1][13]

Materials:

-

This compound

-

Fluorescent probe (e.g., DPH in tetrahydrofuran)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Fluorescence spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in the desired aqueous buffer.

-

Prepare a series of dilutions of the stock solution to cover a concentration range above and below the expected CMC.

-

To each dilution, add a small aliquot of the fluorescent probe stock solution to achieve a final probe concentration in the nanomolar to low micromolar range.

-

Incubate the solutions for a sufficient time to allow for equilibration and probe partitioning into any micelles formed.

-

Measure the fluorescence intensity of each sample using the fluorescence spectrophotometer. Set the excitation and emission wavelengths appropriate for the chosen probe (e.g., for DPH, excitation at ~358 nm and emission at ~430 nm).[1]

-

Plot the fluorescence intensity as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve, which represents the concentration at which a sharp increase in fluorescence occurs due to micelle formation.[14]

Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol outlines a common method for preparing unilamellar liposomes incorporating this compound.

Materials:

-

This compound (and other lipids as required)

-

Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

-

Aqueous buffer for hydration (e.g., PBS, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

-

Water bath sonicator

Procedure:

-

Dissolve this compound and any other lipids in the organic solvent in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film by adding the aqueous buffer to the flask. The buffer should be pre-heated to a temperature above the phase transition temperature of the lipids.

-

Agitate the flask to disperse the lipid film, forming a suspension of multilamellar vesicles (MLVs). This can be facilitated by vortexing or gentle sonication in a water bath.

-

To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Pass the suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with the desired pore size using a lipid extruder.

Analysis by Mass Spectrometry

This protocol provides a general workflow for the analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

Internal standard (e.g., a deuterated analog of LPC)

-

Organic solvents for lipid extraction (e.g., chloroform, methanol)

-

LC-MS/MS system (e.g., UHPLC coupled to a triple-quadrupole or high-resolution mass spectrometer)

Procedure:

-

Lipid Extraction: Perform a lipid extraction from the biological sample using a method such as the Bligh-Dyer or Folch extraction, after spiking with the internal standard.

-

Sample Preparation: Evaporate the organic solvent from the extracted lipid fraction and reconstitute the residue in a solvent compatible with the LC mobile phase.

-

LC Separation: Inject the sample onto a suitable LC column (e.g., a C18 reversed-phase column) to separate the different lipid species.

-

MS/MS Analysis: Analyze the eluting lipids using the mass spectrometer in a targeted manner. For this compound, this typically involves monitoring the precursor-to-product ion transition of m/z 468.3 → 184.1 in positive ion mode. The m/z 184.1 product ion is characteristic of the phosphocholine headgroup.

-

Quantification: Quantify the amount of this compound in the sample by comparing the peak area of the analyte to that of the internal standard.

Experimental Workflow: Investigating Anti-inflammatory Effects

The following workflow describes a typical experiment to investigate the anti-inflammatory effects of this compound on cultured macrophages.

Conclusion

This compound is a multifaceted lysophospholipid with well-defined physicochemical properties that underpin its crucial roles in cellular biology and its utility in biomedical research. Its involvement in key inflammatory signaling pathways, such as the Nrf2/HO-1 and NLRP3 inflammasome pathways, makes it a molecule of significant interest for understanding and potentially treating inflammatory conditions. The experimental protocols provided in this guide offer a foundation for the accurate characterization and application of this important lipid mediator in a research setting. Further investigation into the diverse biological functions of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 2. Lysophosphatidylcholine Induces NLRP3 Inflammasome-Mediated Foam Cell Formation and Pyroptosis in Human Monocytes and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysophosphatidylcholine Induces NLRP3 Inflammasome-Mediated Foam Cell Formation and Pyroptosis in Human Monocytes and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. dovepress.com [dovepress.com]

- 9. Molecular mechanism activating Nrf2-Keap1 pathway in regulation of adaptive response to electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 11. Microwave-Assisted Extraction/UHPLC-Q-Orbitrap-MS-Based Lipidomic Workflow for Comprehensive Study of Lipids in Soft Cheese [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. A Meticulous Focus on the Determination of Critical Micelle Concentration Employing Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

In-Depth Technical Guide to Lysophosphatidylcholine (LPC): Structure, Function, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholine (LPC), a class of lysophospholipids, is emerging as a critical bioactive lipid mediator involved in a multitude of physiological and pathological processes. Generated from the hydrolysis of phosphatidylcholine, the most abundant phospholipid in eukaryotic cell membranes, LPC is no longer considered merely an intermediate in phospholipid metabolism. It is now recognized as a potent signaling molecule that modulates cellular functions through receptor-mediated and direct biophysical mechanisms. This technical guide provides a comprehensive overview of the structure, diverse functions, and key signaling pathways of LPC, along with detailed experimental protocols for its analysis and quantification.

LPC Structure and Metabolism

Chemical Structure

Lysophosphatidylcholine is a glycerophospholipid characterized by a glycerol backbone, a single acyl chain esterified at either the sn-1 or sn-2 position, and a phosphocholine head group at the sn-3 position. The variability of the fatty acid chain in terms of length and saturation gives rise to a diverse array of LPC species, each with potentially distinct biological activities.

The two primary isomers of LPC are 1-LPC and 2-LPC, depending on the position of the single acyl chain. 2-LPC is the more abundant and stable isomer in biological systems.

Metabolic Pathways

LPC homeostasis is tightly regulated by a series of enzymatic reactions collectively known as the Lands cycle. The primary enzymes involved in LPC metabolism are:

-

Phospholipase A2 (PLA2): This enzyme catalyzes the hydrolysis of phosphatidylcholine at the sn-2 position to generate 2-LPC and a free fatty acid.

-

Lysophospholipase (LysoPL): These enzymes hydrolyze LPC to glycerophosphocholine and a free fatty acid, thereby terminating its signaling activity.

-

LPC Acyltransferase (LPCAT): This enzyme re-acylates LPC to form phosphatidylcholine, completing the Lands cycle.

dot graph "LPC_Metabolism" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

PC [label="Phosphatidylcholine"]; LPC [label="Lysophosphatidylcholine (LPC)", fillcolor="#FBBC05"]; GPC [label="Glycerophosphocholine"]; FFA [label="Free Fatty Acid"];

PC -> LPC [label="Phospholipase A2 (PLA2)"]; LPC -> PC [label="LPC Acyltransferase (LPCAT)"]; LPC -> GPC [label="Lysophospholipase (LysoPL)"]; LPC -> FFA [style=invis]; } digraph "LPC_Metabolism" { graph [label="LPC Metabolic Pathway", labelloc=b, fontname="Arial", fontsize=12, fontcolor="#202124"]; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

PC [label="Phosphatidylcholine"]; LPC [label="Lysophosphatidylcholine (LPC)", fillcolor="#FBBC05"]; GPC [label="Glycerophosphocholine"]; FFA [label="Free Fatty Acid"];

PC -> LPC [label="Phospholipase A2 (PLA2)"]; LPC -> PC [label="LPC Acyltransferase (LPCAT)"]; LPC -> GPC [label="Lysophospholipase (LysoPL)"]; LPC -> FFA [style=invis]; } Caption: Overview of the enzymatic regulation of Lysophosphatidylcholine (LPC) metabolism.

Biological Functions of LPC

LPC exerts a wide range of biological effects, implicating it in numerous physiological and disease processes.

-

Inflammation and Immunity: LPC is a potent pro-inflammatory molecule. It can recruit and activate various immune cells, including monocytes, macrophages, and T-lymphocytes, and stimulate the production of inflammatory cytokines.

-

Atherosclerosis: LPC is a major component of oxidized low-density lipoprotein (oxLDL) and plays a crucial role in the pathogenesis of atherosclerosis. It promotes endothelial dysfunction, induces the expression of adhesion molecules, and stimulates the migration of smooth muscle cells.

-

Demyelination: In the central nervous system, LPC is widely used experimentally to induce demyelination, mimicking the pathology of diseases like multiple sclerosis.

-

Cell Signaling: As a signaling molecule, LPC activates specific cell surface receptors to initiate intracellular signaling cascades that regulate cell proliferation, migration, and apoptosis.

LPC Signaling Pathways

LPC mediates its effects through interactions with specific G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).

G Protein-Coupled Receptor (GPCR) Signaling

Several GPCRs have been identified as receptors for LPC, including G2A (GPR132), GPR4, and GPR17. The G2A signaling pathway is one of the most well-characterized.

Upon binding of LPC to the G2A receptor, it activates heterotrimeric G proteins, primarily Gαq/11 and Gα13. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream signaling pathways, such as the MAPK/ERK cascade, leading to cellular responses like migration and proliferation.

Toll-Like Receptor (TLR) Signaling

LPC can also act as a ligand for Toll-like receptor 4 (TLR4), a key receptor in the innate immune system.

The binding of LPC to TLR4 initiates a signaling cascade through the adaptor protein MyD88. This leads to the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Subsequent activation of transforming growth factor-β-activated kinase 1 (TAK1) results in the phosphorylation and activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the release and nuclear translocation of the transcription factor NF-κB. In the nucleus, NF-κB promotes the expression of a wide range of pro-inflammatory genes.

Quantitative Data

The concentration of LPC varies significantly between different biological compartments and can be altered in various disease states.

| Parameter | Value | Biological Context | Reference |

| Total LPC Concentration | 150 - 300 µM | Human Plasma | [1] |

| LPC Content | 1 - 5 mol% | Cell Membranes | [1] |

| LPC 16:0 (Palmitoyl) | ~ 45% of total LPC | Human Synovial Fluid | [2] |

| LPC 18:0 (Stearoyl) | ~ 12-25% of total LPC | Human Synovial Fluid | [2] |

| LPC 18:1 (Oleoyl) | ~ 15% of total LPC | Human Synovial Fluid | [2] |

| LPC 18:2 (Linoleoyl) | ~ 10% of total LPC | Human Synovial Fluid | [2] |

Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Reference |

| Phospholipase A2 | Phosphatidylcholine | 4.9 mM | 82.5 nmol/h/mg | [3][4] |

| Lysophospholipase | 1-hexadecanoyl-LPC | 15-33 µM ([S]0.5) | 1.2-1.5 µmol/min/mg (kcat) | [5] |

Experimental Protocols

Accurate and reproducible methods for the extraction and quantification of LPC are crucial for studying its biological roles.

LPC Extraction from Plasma/Serum (Methanol-based)

This protocol describes a simple and rapid method for the extraction of LPC from plasma or serum samples.

Materials:

-

Methanol (HPLC grade)

-

Internal standard (e.g., C17:0-LPC)

-

Microcentrifuge tubes

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 10 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

-

Add 1 mL of ice-cold methanol containing the internal standard.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the samples on ice for 10 minutes to allow for protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the lipid extract for subsequent analysis.

LPC Extraction from Cultured Cells (Folch Method)

This protocol details the widely used Folch method for lipid extraction from cultured cells.

Materials:

-

Phosphate-buffered saline (PBS)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Wash cultured cells with ice-cold PBS and harvest by scraping or trypsinization.

-

Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C and discard the supernatant.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

Transfer the cell suspension to a glass centrifuge tube.

-

Add 2 mL of chloroform and 1 mL of methanol to the cell suspension (final ratio of Chloroform:Methanol:Aqueous sample is 2:1:0.8).

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipid extract in an appropriate solvent for analysis.

Quantification of LPC by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of LPC species.

Instrumentation and Conditions:

-

Liquid Chromatography (LC): A reverse-phase C18 column is typically used for the separation of different LPC species.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

-

Gradient: A linear gradient from a low to high percentage of mobile phase B is used to elute the LPC species.

-

-

Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) is commonly employed.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: The precursor ion for all LPC species is the protonated molecule [M+H]+. A characteristic product ion at m/z 184, corresponding to the phosphocholine headgroup, is used for quantification.

-

Procedure:

-

Reconstitute the dried lipid extracts in the initial mobile phase.

-

Inject a defined volume of the sample onto the LC-MS/MS system.

-

Separate the different LPC species using the LC gradient.

-

Detect and quantify each LPC species using their specific MRM transitions.

-

Calculate the concentration of each LPC species by comparing its peak area to that of the internal standard and a standard curve generated with known amounts of LPC standards.

Conclusion

Lysophosphatidylcholine is a multifaceted lipid molecule with significant implications for cellular function and the pathogenesis of numerous diseases. Its role as a signaling molecule, mediated through specific receptors and pathways, has opened new avenues for research and therapeutic development. The methodologies outlined in this guide provide a robust framework for the accurate analysis of LPC, which is essential for further elucidating its complex biology and exploring its potential as a biomarker and drug target.

References

- 1. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization and optimization of phospholipase A2 catalyzed synthesis of phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization and optimization of phospholipase A2 catalyzed synthesis of phosphatidylcholine: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Kinetic analysis and substrate specificity of a lysophospholipase from the macrophage-like cell line P388D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 1-Myristoyl-sn-glycero-3-phosphocholine in Biological Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-sn-glycero-3-phosphocholine (LMPC), a lysophospholipid, is a crucial intermediate in the metabolism of phosphatidylcholines, the primary phospholipid component of eukaryotic cell membranes. Its single acyl chain structure imparts unique physicochemical properties that significantly influence the dynamics, structure, and function of biological membranes. This technical guide provides an in-depth exploration of LMPC's role in biological membranes, offering a comprehensive resource for researchers in cellular biology, biochemistry, and drug development.

Physicochemical Properties of this compound

The behavior of LMPC in aqueous environments and its interaction with lipid bilayers are dictated by its molecular structure, featuring a hydrophilic phosphocholine headgroup and a single 14-carbon saturated acyl chain (myristoyl group).

| Property | Value | Notes |

| Molecular Formula | C22H46NO7P | |

| Molecular Weight | 467.58 g/mol | |

| Critical Micelle Concentration (CMC) | 0.070 mM | The concentration above which LMPC monomers self-assemble into micelles in aqueous solution. |

| Phase Transition Temperature (Tm) | Not definitively reported for pure LMPC. | The transition from the gel phase to the liquid-crystalline phase for lysophospholipids is complex and often occurs at lower temperatures or is less cooperative than for their diacyl counterparts. For comparison, the diacyl phospholipid 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) has a Tm of approximately 24°C.[1][2] The presence of a single acyl chain in LMPC is expected to significantly lower the Tm compared to DMPC. |

Impact of LMPC on Biological Membrane Properties

The incorporation of LMPC into a lipid bilayer perturbs the local membrane structure, leading to significant alterations in its physical properties.

-

Membrane Fluidity and Permeability: The conical shape of LMPC, with its large headgroup relative to its single acyl chain, disrupts the ordered packing of cylindrical diacyl phospholipids in the bilayer. This disruption increases the free volume within the hydrophobic core of the membrane, leading to an increase in membrane fluidity.[3] Consequently, the permeability of the membrane to ions and small molecules can also be enhanced.[4]

-

Membrane Curvature: The molecular shape of LMPC favors the formation of curved membrane structures. Its presence can induce positive curvature, which is important in cellular processes such as membrane budding, vesicle formation, and fusion.

-

Membrane Stability: At low concentrations, LMPC can be incorporated into lipid bilayers. However, at concentrations approaching and exceeding its CMC, its detergent-like properties can lead to the solubilization of the membrane into mixed micelles, ultimately disrupting the integrity of the bilayer.[5]

Role in Cellular Signaling

Lysophospholipids, including LMPC, are increasingly recognized as important signaling molecules that can modulate the activity of various membrane-associated proteins and initiate intracellular signaling cascades.

While specific signaling pathways directly initiated by this compound are not extensively characterized, the broader class of lysophosphatidylcholines (LPCs) has been shown to act as ligands for several G-protein coupled receptors (GPCRs), such as GPR4 and GPR119.[6] Activation of these receptors can lead to downstream signaling events, including the modulation of adenylyl cyclase and phospholipase C activity.

Below is a generalized diagram illustrating a potential signaling pathway for lysophospholipids acting through a G-protein coupled receptor.

References

role of LMPC in cell signaling pathways

An In-depth Technical Guide on the Role of Lysophosphatidylcholine Transporters in Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophosphatidylcholine (LPC) is a bioactive lipid intermediate that plays a crucial role in a myriad of cellular processes, acting as both a key metabolite and a signaling molecule. The transport of LPC across cellular and organellar membranes is a tightly regulated process facilitated by specific transporter proteins. Misregulation of LPC transport is implicated in a range of pathologies, including neurodevelopmental disorders, metabolic diseases, and cancer. This technical guide provides a comprehensive overview of the pivotal roles of two key LPC transporters, Major Facilitator Superfamily Domain Containing 2A (MFSD2A) and Spinster Homolog 1 (SPNS1), in cell signaling pathways. We delve into their mechanisms of action, downstream signaling cascades, and the experimental methodologies employed to investigate their function. This document aims to serve as a core resource for researchers and professionals in drug development seeking to understand and target LPC transport in disease.

Introduction: The Significance of Lysophosphatidylcholine and its Transport

Lysophosphatidylcholine is a glycerophospholipid derived from the hydrolysis of phosphatidylcholine by phospholipase A2.[1] It functions as a critical intermediate in lipid metabolism and acts as a signaling molecule that can influence a wide range of cellular functions, including cell proliferation, inflammation, and apoptosis.[1][2] The intracellular concentration and distribution of LPC are meticulously controlled by the activity of specific transporter proteins. While the term "LMPC" is not a standardized nomenclature for a specific lysophosphatidylcholine transporter, this guide will focus on the well-characterized transporters MFSD2A and SPNS1, which are central to LPC homeostasis and signaling.

MFSD2A: A Gatekeeper for Brain and Endothelial Cell Signaling

Major Facilitator Superfamily Domain Containing 2A (MFSD2A) is a sodium-dependent symporter responsible for the transport of LPC, particularly those carrying long-chain polyunsaturated fatty acids (LCPUFAs) like docosahexaenoic acid (DHA), across the blood-brain barrier (BBB).[3][4][5] Its function is critical for normal brain development and function.[4][6]

Mechanism of Transport and Substrate Specificity

MFSD2A is a member of the Major Facilitator Superfamily (MFS) of transporters.[7] It utilizes a rocker-switch mechanism to translocate LPC across the membrane in a sodium-dependent manner.[1][6] The transporter exhibits specificity for LPCs with a zwitterionic phosphocholine headgroup and a fatty acyl chain of at least 14 carbons.[7][8]

Role in Cell Signaling Pathways

Wnt/β-catenin Signaling: The Wnt signaling pathway plays a crucial role in the development and maintenance of the blood-retinal barrier (BRB). Wnt signaling directly regulates the transcription of MFSD2A in a β-catenin-dependent manner.[9] MFSD2A, in turn, suppresses caveolae-mediated transcytosis in endothelial cells, a process that is dependent on caveolin-1 (CAV-1). This establishes a Wnt/β-catenin/MFSD2A/CAV-1 signaling axis that is critical for maintaining the integrity of the BRB.[9]

SREBP-1 Signaling: Sterol Regulatory Element-Binding Protein 1 (SREBP-1) is a key transcription factor that regulates lipogenesis. The transport of LPC-DHA by MFSD2A into neural stem cells has been shown to down-regulate the processing and activation of SREBP-1.[10][11] This creates a feedback loop where the transported lipid cargo influences the machinery of lipid synthesis, thereby regulating membrane phospholipid saturation during brain development.[10]

PTEN/AKT Signaling: The integrity of the BBB is also maintained through the regulation of MFSD2A ubiquitination. The PTEN/AKT signaling pathway in brain endothelial cells upregulates NEDD4-2-mediated ubiquitination of MFSD2A, leading to its degradation and thereby modulating BBB permeability.[12]

Quantitative Data on MFSD2A Transport Activity

| Parameter | Value | Substrate | Cell Type/System | Reference |

| Apparent Km | 3 µM | LPC-16:1-NBD | HEK293 cells | [13] |

| Apparent Km | 244 µM | LPC-12:0-NBD | HEK293 cells | [13] |

| Km | 47 µM | LPS-oleate | Proteoliposomes | [13] |

Experimental Protocols

2.4.1. Cell-Based LPC Uptake Assay

This protocol is designed to quantify the uptake of fluorescently or radioactively labeled LPC into cells expressing MFSD2A.

-

Cell Culture: HEK293 cells are transfected with plasmids encoding wild-type or mutant MFSD2A.[7]

-

Ligand Preparation: Radiolabeled ligands such as LPC-[14C]DHA or fluorescently labeled LPCs like TopFluor-LPC are diluted in transport buffer (e.g., 5 mM KCl, 10 mM HEPES, pH 7.4, 150 mM NaCl).[7][14]

-

Uptake Assay:

-

Eighteen hours post-transfection, wash cells with serum-free medium.[7]

-

Incubate cells with the labeled LPC in transport buffer at 37°C for a defined period (e.g., 30 minutes).[14]

-

Wash the cells twice with ice-cold PBS to stop the uptake.[14]

-

Lyse the cells and measure the internalized radioactivity using a scintillation counter or fluorescence using a flow cytometer or plate reader.[14][15]

-

-

Data Analysis: Uptake activity is expressed as disintegrations per minute (DPM) per well or as normalized fluorescence intensity.[7]

2.4.2. Western Blot Analysis of Downstream Signaling

This protocol is used to assess the phosphorylation status of key proteins in signaling pathways affected by MFSD2A activity.

-

Sample Preparation:

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Detection and Analysis:

Signaling Pathway and Experimental Workflow Diagrams

Caption: Wnt/β-catenin signaling pathway leading to MFSD2A expression and inhibition of transcytosis.

Caption: General workflow for Western blot analysis.

SPNS1: A Lysosomal Transporter at the Crossroads of Metabolism and Signaling

Spinster Homolog 1 (SPNS1) is a lysosomal transporter that mediates the efflux of lysophospholipids, including LPC and lysophosphatidylethanolamine (LPE), from the lysosome to the cytosol.[19][20] This process is crucial for the salvage and recycling of these lipid components.

Mechanism of Transport and Substrate Specificity

SPNS1 is a proton-dependent transporter, utilizing the proton gradient across the lysosomal membrane to drive LPC and LPE efflux.[19] It belongs to the Major Facilitator Superfamily and is critical for maintaining lysosomal homeostasis.[15] Deficiency in SPNS1 leads to the accumulation of lysolipids within the lysosome, resulting in lysosomal storage disease-like phenotypes.[21]

Role in Cell Signaling Pathways

mTOR Signaling: The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and metabolism, responding to nutrient availability. SPNS1-mediated transport of lysophospholipids is critical for mTOR-regulated lipid homeostasis.[22][23] Under nutrient limitation, when mTOR activity is low, the salvage pathway mediated by SPNS1 becomes particularly important for maintaining cellular phospholipid pools and for the biogenesis of cytosolic lipid droplets.[22][23]

PI3K/AKT Signaling: The accumulation of lysolipids in the lysosomes of SPNS1-deficient cells and tissues has been shown to alter the PI3K/AKT signaling pathway.[21] This suggests a link between lysosomal lipid efflux and the regulation of this critical pro-survival and growth pathway, although the precise molecular mechanisms are still under investigation.

Autophagy: SPNS1 function is closely linked to autophagy, a cellular process for degrading and recycling cellular components. Impaired SPNS1 function leads to defective autophagy, highlighting the importance of lysosomal lipid efflux for the proper progression of the autophagic process.[19]

Quantitative Data on SPNS1 Transport Activity

| Parameter | Value | Condition | System | Reference |

| pH Optimum | 5.0 - 6.0 | For [14C]-LPC-oleate uptake | Cell-based assay | [19] |

Experimental Protocols

3.4.1. Lysosomal Lipid Efflux Assay

This assay measures the ability of SPNS1 to transport lipids out of isolated lysosomes or in whole cells.

-

Cell Culture and Lysosome Isolation:

-

Culture cells (e.g., HEK293T) with or without SPNS1 expression.

-

Isolate lysosomes using established differential centrifugation and density gradient protocols.

-

-

Lipid Loading: Load isolated lysosomes or whole cells with a labeled LPC (e.g., [14C]-LPC or a fluorescently tagged LPC).

-

Efflux Measurement:

-

Incubate the loaded lysosomes or cells in an appropriate buffer.

-

At various time points, separate the lysosomes/cells from the supernatant.

-

Measure the amount of labeled LPC that has been transported out into the supernatant.

-

-

Data Analysis: Calculate the rate of efflux and compare between control and SPNS1-expressing conditions.

3.4.2. NBD-Lipid Uptake Assay by Flow Cytometry

This protocol provides a quantitative measure of the uptake of NBD-labeled lipids into cells.

-

Cell Preparation: Resuspend cells in a suitable buffer (e.g., TBSS) to a concentration of ~106 cells/mL.[24]

-

Inhibitor Treatment (Optional): To prevent metabolic conversion of NBD-lipids, cells can be pre-incubated with phospholipase inhibitors.[24]

-

Labeling:

-

Flow Cytometry:

-

At each time point, transfer an aliquot of the cell suspension to a tube for flow cytometry analysis.

-

A parallel sample can be treated with BSA to back-exchange any NBD-LPC remaining in the outer leaflet of the plasma membrane, allowing for the quantification of internalized lipid.[24]

-

-

Data Analysis: Analyze the fluorescence intensity of the cell population to determine the rate and extent of NBD-LPC uptake.

Signaling Pathway and Experimental Workflow Diagrams

Caption: SPNS1-mediated lysophospholipid salvage and its intersection with mTOR and PI3K/AKT signaling.

Caption: A simplified workflow for a cell-based lipid uptake assay.

Conclusion and Future Directions

The study of LPC transporters like MFSD2A and SPNS1 has unveiled intricate connections between lipid metabolism and fundamental cell signaling pathways. MFSD2A emerges as a critical regulator of endothelial barrier function and brain development through its interplay with Wnt and SREBP signaling. SPNS1 stands out as a key player in lysosomal homeostasis, influencing mTOR and PI3K/AKT pathways, with profound implications for cellular nutrient sensing and autophagy.

For drug development professionals, these transporters represent promising targets. Modulating MFSD2A activity could offer novel strategies for drug delivery across the blood-brain barrier or for treating diseases associated with its dysfunction. Targeting SPNS1 could provide therapeutic avenues for lysosomal storage diseases and other conditions characterized by altered lipid metabolism and autophagy.

Future research should focus on elucidating the precise molecular mechanisms by which the transported LPCs engage with and modulate downstream signaling components. The development of specific small molecule modulators for these transporters will be instrumental in further dissecting their physiological roles and in validating their therapeutic potential. A deeper understanding of the tissue-specific regulation and function of these transporters will be paramount for the development of targeted and effective therapies.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. researchgate.net [researchgate.net]

- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 4. The lysolipid transporter Mfsd2a regulates lipogenesis in the developing brain | PLOS Biology [journals.plos.org]

- 5. MFSD2A in Focus: the Molecular Mechanism of Omega-3 Fatty Acid Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. qfastr.hms.harvard.edu [qfastr.hms.harvard.edu]

- 7. Structural Insights into the Transport Mechanism of the Human Sodium-dependent Lysophosphatidylcholine Transporter MFSD2A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty acid transporter MFSD2A is a multifunctional gatekeeper in brain and placenta - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wnt signaling activates MFSD2A to suppress vascular endothelial transcytosis and maintain blood-retinal barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The lysolipid transporter Mfsd2a regulates lipogenesis in the developing brain [lysoveta.com]

- 11. JCI - Deficiency in the omega-3 lysolipid transporter Mfsd2a leads to aberrant oligodendrocyte lineage development and hypomyelination [jci.org]

- 12. The Role of Major Facilitator Superfamily Domain-Containing 2a in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Structure and mechanism of blood-brain-barrier lipid transporter MFSD2A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Spns1 is a lysophospholipid transporter mediating lysosomal phospholipid salvage - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Spns1 is a lysophospholipid transporter mediating lysosomal phospholipid salvage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. JCI Insight - Lack of SPNS1 results in accumulation of lysolipids and lysosomal storage disease in mouse models [insight.jci.org]

- 22. SPNS1 variants cause multiorgan disease and implicate lysophospholipid transport as critical for mTOR-regulated lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. SPNS1 variants cause multiorgan disease and implicate lysophospholipid transport as critical for mTOR-regulated lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Lithium Manganese Phosphate (LiMnPO₄)

Audience: Researchers, scientists, and materials development professionals.

Abstract: Lithium manganese phosphate (LiMnPO₄), an olivine-structured polyanion material, has garnered significant attention as a next-generation cathode material for lithium-ion batteries. Its high operating voltage of approximately 4.1 V versus Li/Li⁺ offers a substantial advantage in energy density over the commercially prevalent lithium iron phosphate (LiFePO₄).[1][2][3] However, its practical application has been impeded by inherent challenges, including low electronic conductivity and sluggish lithium-ion diffusion kinetics.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of LiMnPO₄, details common experimental protocols for its synthesis and characterization, and visualizes key concepts related to its structure and performance.

Core Physicochemical Properties

LiMnPO₄ possesses a unique combination of properties that make it a promising yet challenging cathode material. Its fundamental characteristics are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | LiMnPO₄ | [1][2] |

| Crystal Structure | Orthorhombic, Olivine-type | [2] |

| Space Group | Pnma | - |

| Theoretical Capacity | ~170 mAh/g | [4] |

| Operating Voltage | ~4.1 V vs. Li/Li⁺ | [1][3][4] |

| Energy Density (Theoretical) | ~700 Wh/kg | [3][5] |

| Electronic Conductivity | Very low (reportedly ~10⁻¹⁰ S/cm) | [1] |

| Li⁺ Ion Diffusion | Low, with a high energy barrier for migration | [2][4] |

Crystal Structure and Ion Diffusion

LiMnPO₄ adopts an ordered olivine crystal structure where distorted MnO₆ octahedra and PO₄ tetrahedra form a framework.[2] Lithium ions reside in octahedral sites and migrate through one-dimensional channels along the[6] or b-axis.[2] This one-dimensional diffusion pathway is a critical factor limiting the material's rate capability.

The process of charging and discharging involves the extraction and insertion of lithium ions, which is accompanied by the oxidation of Mn²⁺ to Mn³⁺ and vice versa.[4] This redox reaction is the basis of its electrochemical potential.

Caption: LiMnPO₄ olivine structure with 1D channels for Li⁺ ion migration.

Key Challenges and Mitigation Strategies

The primary drawbacks of pristine LiMnPO₄ are its poor electronic and ionic conductivities.[1][4] These limitations lead to low specific capacity at high charge/discharge rates and poor cycling stability. Several strategies are employed to overcome these issues:

-

Carbon Coating: A thin, conductive carbon layer is applied to the surface of LiMnPO₄ particles to enhance electronic conductivity.[1][5]

-

Particle Size Reduction (Nanosizing): Reducing particle size shortens the diffusion path for lithium ions, improving rate capability.[1]

-

Ion Doping: Substituting a small amount of manganese with other metal ions (e.g., Fe, Co, Ni) can improve structural stability and conductivity.[2]

The logical workflow for improving LiMnPO₄ performance is illustrated below.

Caption: Key challenges of LiMnPO₄ and corresponding improvement strategies.

Experimental Protocols

4.1. Synthesis of Carbon-Coated LiMnPO₄ via Sol-Gel Method

The sol-gel method is a common technique for producing nano-sized, homogenous LiMnPO₄ particles.

Methodology:

-

Precursor Preparation: Stoichiometric amounts of lithium acetate (CH₃COOLi·2H₂O), manganese acetate ((CH₃COO)₂Mn·4H₂O), and ammonium dihydrogen phosphate (NH₄H₂PO₄) are dissolved in deionized water.

-

Chelation: A chelating agent, such as citric acid or glycolic acid, is added to the solution.[5] This agent helps to form a homogenous gel and acts as a carbon source upon decomposition.

-

Gel Formation: The solution is heated at a controlled temperature (e.g., 80°C) with continuous stirring until a viscous gel is formed.

-

Drying: The gel is dried in an oven to remove the solvent.

-

Calcination: The dried precursor powder is ground and then calcined under an inert or reducing atmosphere (e.g., Ar/H₂) at a high temperature (e.g., 600-700°C) for several hours.[2] During this step, the olivine phase crystallizes, and the chelating agent decomposes to form a conductive carbon coating on the particles.

The workflow for this synthesis process is outlined below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. LiMnPO4 – A next generation cathode material for lithium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US7722848B2 - Lithium iron phosphate cathode material - Google Patents [patents.google.com]

Navigating the Biophysical Landscape of 1-Myristoyl-sn-glycero-3-phosphocholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties and biological signaling of 1-Myristoyl-sn-glycero-3-phosphocholine (14:0 Lyso-PC), a key lysophospholipid in cellular processes and a molecule of significant interest in drug formulation and development.

Understanding the Physicochemical Behavior of this compound

Unlike their double-chained counterparts, single-chained lysophospholipids such as this compound do not form stable bilayers that exhibit a classic gel-to-liquid crystalline phase transition. Instead, their amphipathic nature leads to the formation of micelles in aqueous solutions. The defining physicochemical parameter for this behavior is the Critical Micelle Concentration (CMC), the concentration at which these micellar aggregates spontaneously form.

Quantitative Data: Critical Micelle Concentration

The CMC is a critical parameter for researchers working with this compound, as it dictates the concentration at which the molecule transitions from a monomeric to a micellar state. This has significant implications for its use as a detergent in protein crystallization, a component in drug delivery systems, and its biological activity.

| Parameter | Value | Method |

| Critical Micelle Concentration (CMC) | 0.070 mM | Surface Tension Measurement |

| Critical Micelle Concentration (CMC) Range | 0.043 - 0.090 mM | Pyrene Fluorescence |

Experimental Protocols for Characterization

The determination of the Critical Micelle Concentration is a fundamental experiment for characterizing this compound. Surface tensiometry is a direct and common method for this purpose.

Determination of Critical Micelle Concentration by Surface Tensiometry

Principle: The surface tension of a liquid is measured as a function of the lysophospholipid concentration. Below the CMC, the addition of the surfactant causes a significant decrease in surface tension as the monomers populate the air-water interface. Above the CMC, the interface becomes saturated, and additional surfactant molecules form micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension. The CMC is identified as the concentration at the intersection of these two linear regions.[3]

Methodology:

-

Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Serial Dilutions: A series of dilutions are prepared from the stock solution to cover a concentration range both below and above the expected CMC (e.g., from 0.001 mM to 1 mM).

-

Surface Tension Measurement: The surface tension of each dilution is measured using a tensiometer. Common methods include the Du Noüy ring method or the Wilhelmy plate method.[4] Measurements should be performed at a constant and controlled temperature.

-

Data Analysis: The surface tension values are plotted against the logarithm of the this compound concentration.

-

CMC Determination: The data points will typically show two distinct linear regions. The intersection of the regression lines fitted to these two regions corresponds to the Critical Micelle Concentration.[5]

Role in Cellular Signaling

This compound is not merely a structural lipid but also a bioactive molecule involved in crucial cellular signaling pathways, particularly in the context of inflammation and immune response.

G2A Receptor Signaling Pathway

This compound is a ligand for the G protein-coupled receptor G2A, which is predominantly expressed in lymphocytes and macrophages.[6][7] The activation of G2A by lysophosphatidylcholines can trigger various downstream signaling cascades.

Activation of the G2A receptor by lysophosphatidylcholine can lead to the coupling of multiple G proteins, including Gαq, Gα13, and Gαs.[8] This differential coupling results in the activation of diverse downstream pathways, such as the generation of inositol phosphates, activation of NF-κB, and modulation of cAMP levels, ultimately influencing cellular processes like apoptosis and migration.[8][9][10]

Nrf2/HO-1 Antioxidant Pathway

Recent studies have highlighted a protective role for this compound in mitigating acute lung injury. This effect is mediated, at least in part, through the activation of the Nrf2/HO-1 signaling pathway, a critical regulator of cellular antioxidant responses.[11][12]

This compound can induce the dissociation of the transcription factor Nrf2 from its cytosolic inhibitor Keap1. Subsequently, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the upregulation of antioxidant enzymes, such as Heme Oxygenase-1 (HO-1), and enhances the expression of tight junction proteins, thereby protecting the integrity of epithelial barriers.[11][12]

References

- 1. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globaljournals.org [globaljournals.org]

- 3. researchgate.net [researchgate.net]

- 4. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 6. researchgate.net [researchgate.net]

- 7. Lysophosphatidylcholine as a ligand for the immunoregulatory receptor G2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The lysophospholipid receptor G2A activates a specific combination of G proteins and promotes apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. molbiolcell.org [molbiolcell.org]

- 10. pnas.org [pnas.org]

- 11. dovepress.com [dovepress.com]

- 12. Lysophosphatidylcholine 14:0 Alleviates Lipopolysaccharide-Induced Acute Lung Injury via Protecting Alveolar Epithelial Barrier by Activation of Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-Myristoyl-sn-glycero-3-phosphocholine (MMPC) Liposome Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially-prepared vesicles composed of a lipid bilayer, and are used as a vehicle for administration of nutrients and pharmaceutical drugs. 1-Myristoyl-sn-glycero-3-phosphocholine (MMPC) is a lysophospholipid, a derivative of sn-Glycero-3-phosphocholine, that can be used as a biomarker in biological studies. Due to its amphiphilic nature, it is a key component in the formation of liposomes and lipid bilayers, which are essential for drug delivery systems and cellular membrane modeling. This document provides a detailed protocol for the preparation of MMPC liposomes using the thin-film hydration method followed by extrusion and sonication for size reduction and homogenization.

Materials and Equipment

Materials:

-

This compound (MMPC)

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

-

Nitrogen gas

Equipment:

-

Rotary evaporator

-

Round-bottom flasks

-

Water bath sonicator

-

Liposome extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) analysis

-

Zeta potential analyzer

-

Glass vials

-

Syringes

-

Vortex mixer

Experimental Protocols

Protocol 1: Thin-Film Hydration for MMPC Liposome Preparation

The thin-film hydration method is a common and straightforward technique for preparing liposomes.[1][2] It involves dissolving the lipid in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous buffer.[1][2]

Procedure:

-

Lipid Dissolution: Dissolve this compound (MMPC) in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask. The final lipid concentration in the aqueous buffer after hydration is typically in the range of 1-10 mg/mL.

-

Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the transition temperature (Tm) of MMPC. The transition temperature of the closely related 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) is approximately 23-24°C, so a temperature of 30-37°C is recommended.[3] Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.

-

Drying: To ensure complete removal of residual organic solvent, dry the lipid film under a stream of nitrogen gas for 15-30 minutes, followed by placing the flask under high vacuum for at least 1-2 hours.

-

Hydration: Hydrate the dried lipid film by adding pre-warmed (above Tm, e.g., 30-37°C) phosphate-buffered saline (PBS, pH 7.4) or another desired aqueous buffer. The volume of the buffer should be chosen to achieve the desired final lipid concentration.

-

Vesicle Formation: Vortex the flask for 10-15 minutes until the lipid film is completely dispersed in the buffer, forming a suspension of multilamellar vesicles (MLVs). The suspension will appear milky.

Protocol 2: Liposome Size Reduction by Extrusion

Extrusion is a technique used to produce unilamellar liposomes with a defined and homogenous size distribution.[4] The MLV suspension is repeatedly passed through polycarbonate membranes with a specific pore size.[4]

Procedure:

-

Assemble the Extruder: Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Equilibrate Temperature: Pre-heat the extruder assembly to a temperature above the Tm of MMPC (e.g., 30-37°C) to ensure the lipid bilayer is in a fluid state, which facilitates extrusion.

-

Load the Liposome Suspension: Load the MLV suspension prepared in Protocol 1 into one of the syringes of the extruder.

-

Extrusion Process: Pass the liposome suspension back and forth through the polycarbonate membrane for an odd number of passes (e.g., 11 or 21 times). This process helps to ensure that all liposomes have passed through the membrane an equal number of times. The resulting suspension should appear more translucent than the initial MLV suspension.

Protocol 3: Liposome Size Reduction by Sonication

Sonication uses sound energy to disrupt the multilamellar structure of the initial liposome suspension, leading to the formation of small unilamellar vesicles (SUVs).

Procedure:

-

Prepare for Sonication: Place the vial containing the MLV suspension in a water bath sonicator.

-

Sonication: Sonicate the suspension for 5-15 minutes. The duration of sonication will influence the final size of the liposomes. It is important to monitor the temperature of the water bath to ensure it remains above the Tm of MMPC.

-

Cooling: After sonication, allow the liposome suspension to cool to room temperature. The suspension should become clearer.

Characterization of MMPC Liposomes

The physical properties of the prepared liposomes are critical for their function and stability. Key parameters to characterize include particle size, polydispersity index (PDI), and zeta potential. The following table summarizes typical characterization data for liposomes prepared with DMPC, a close structural analog of MMPC.

| Parameter | Method | Typical Values (for DMPC Liposomes) | Reference |

| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 100 - 200 nm (after extrusion) | [5] |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 (indicates a homogenous population) | [6] |

| Zeta Potential | Electrophoretic Light Scattering | -5 to -20 mV (in PBS) | [7] |

Storage and Stability

For short-term storage (up to one week), MMPC liposomes should be stored at 4°C in a sterile, sealed container. For longer-term storage, the addition of cryoprotectants and lyophilization (freeze-drying) can be considered. It is important to avoid freezing aqueous liposome suspensions without cryoprotectants, as this can disrupt the vesicle structure.

Application: Workflow for Studying Cellular Uptake of MMPC Liposomes

MMPC liposomes can be used to deliver therapeutic agents to cells. Understanding the mechanism of cellular uptake is crucial for designing effective drug delivery systems. The following diagram illustrates a typical workflow for investigating the cellular uptake of MMPC liposomes.

Caption: Workflow for investigating the cellular uptake of MMPC liposomes.

Signaling Pathway: Liposome-Mediated Drug Delivery and Cellular Response

The ultimate goal of liposomal drug delivery in many applications, such as cancer therapy, is to induce a specific cellular response, often leading to apoptosis (programmed cell death). The following diagram illustrates a simplified signaling pathway initiated by the delivery of a pro-apoptotic drug encapsulated in MMPC liposomes.

Caption: Simplified signaling pathway for liposome-mediated drug delivery inducing apoptosis.

References

- 1. dovepress.com [dovepress.com]

- 2. publications.polymtl.ca [publications.polymtl.ca]

- 3. Selective endocytic uptake of targeted liposomes occurs within a narrow range of liposome diameter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. moleculardepot.com [moleculardepot.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,2-Dimyristoyl-sn-glycero-3-phosphocholine promotes the adhesion of nanoparticles to bio-membranes and transport in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

Revolutionizing Membrane Protein Research: Application of Lipid-Like Amphiphilic Polymers for Solubilization

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction